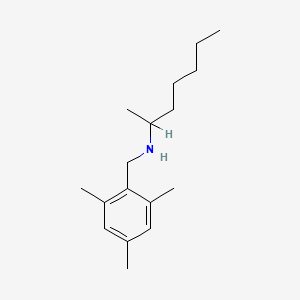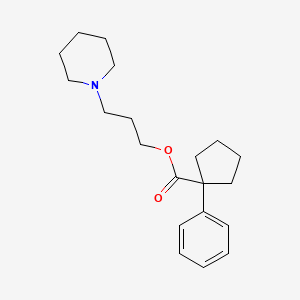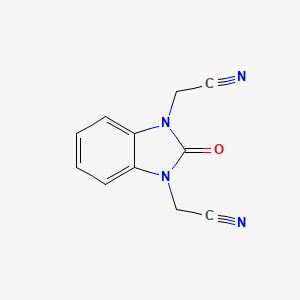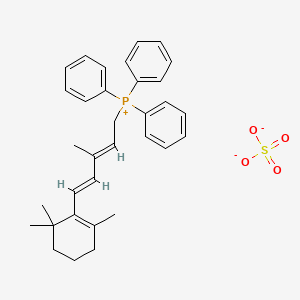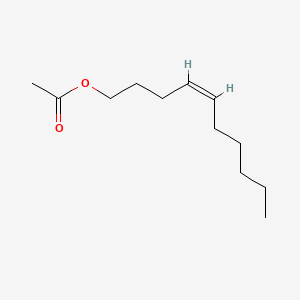
cis-4-Decenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
elongs to the class of organic compounds known as fatty alcohol esters. These are ester derivatives of a fatty alcohol. Thus, is considered to be a fatty ester lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm. has a floral, oily, and rose taste.
Wissenschaftliche Forschungsanwendungen
Pheromone Research cis-4-Decenyl acetate, a component of sex pheromones in some moth species, has been studied for its role in insect behavior. Research by Gustavsson et al. (1997) on the enantiomers of cis- and trans-3-(4-propyl-cyclopent-2-enyl) propyl acetate, analogues of (Z)-5-decenyl acetate, revealed insights into the bioactive conformation of natural pheromone components in moths (Gustavsson et al., 1997).
Flavor Compound Synthesis The compound is also significant in the food industry as a flavor compound. Chiang et al. (2003) investigated the lipase-catalyzed biosynthesis of cis-3-hexen-1-yl acetate in n-hexane, a compound with similar properties, highlighting its application in creating natural green notes in flavorings (Chiang et al., 2003).
Catalysis and Chemical Synthesis Liu et al. (2013) explored the use of KOH/γ-Al2O3 in the synthesis of cis-3-hexen-1-yl acetate via transesterification. Their findings have implications for efficient chemical synthesis processes in the industry (Liu et al., 2013).
Insect Physiology Meer et al. (1986) conducted a study on cis-vaccenyl acetate, related to this compound, examining its role in regulating sexual attractiveness in Drosophila melanogaster. Such studies contribute to understanding insect physiology and behavior (Meer et al., 1986).
Polymer Science Fang et al. (2004) researched the synthesis and properties of polyimides derived from Cis- and Trans-1,2,3,4-cyclohexanetetracarboxylic dianhydrides, which can be related to this compound in terms of chemical structure and applications in materials science (Fang et al., 2004).
Metabolic Studies Durán et al. (1988) identified cis-4-decenoic acid, a compound structurally similar to this compound, in the plasma of patients with medium-chain acyl-CoA dehydrogenase deficiency, highlighting its relevance in medical and metabolic research (Durán et al., 1988).
Conformational Analysis in Chemistry Maçôas et al. (2003) studied the rotational isomerism in acetic acid, which is relevant to understanding the conformational preferences of molecules like this compound (Maçôas et al., 2003).
Eigenschaften
CAS-Nummer |
67452-27-1 |
|---|---|
Molekularformel |
C12H22O2 |
Molekulargewicht |
198.3 g/mol |
IUPAC-Name |
[(Z)-dec-4-enyl] acetate |
InChI |
InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-14-12(2)13/h7-8H,3-6,9-11H2,1-2H3/b8-7- |
InChI-Schlüssel |
OVBJYGLPPVUWAV-FPLPWBNLSA-N |
Isomerische SMILES |
CCCCC/C=C\CCCOC(=O)C |
SMILES |
CCCCCC=CCCCOC(=O)C |
Kanonische SMILES |
CCCCCC=CCCCOC(=O)C |
Dichte |
0.878-0.888 |
Andere CAS-Nummern |
67452-27-1 |
Physikalische Beschreibung |
Colourless liquid; spicy, floral aroma |
Löslichkeit |
insoluble in water; soluble in most non-polar solvents soluble (in ethanol) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



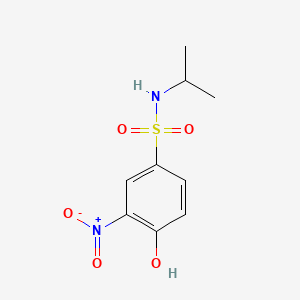
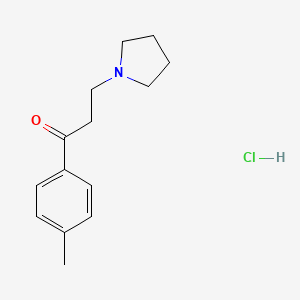

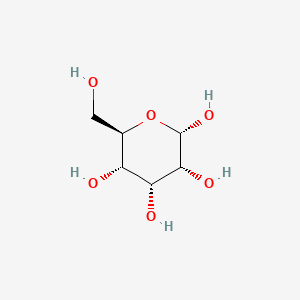
![zinc;N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-1,3-oxazolidin-3-yl)acetamide;manganese(2+);N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate](/img/structure/B1623202.png)
